![molecular formula C10H13Cl2N B2378499 7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride CAS No. 23166-82-7](/img/structure/B2378499.png)
7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
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Overview
Description
“7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride” is a chemical compound with the CAS Number: 23166-82-7 . It has a molecular weight of 218.13 .
Synthesis Analysis
The synthesis of 7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride involves several steps . The process starts with the acylation reaction between 4-chloroaniline and succinic anhydride to obtain 4-(4-chloroaniline)-4-oxobutyric acid . This is followed by an intramolecular Friedel-Craft reaction to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one . The compound is then reacted with ethylene glycol to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal . The ketal is reduced, and de-ketalation is carried out under an acidic condition to obtain 7-Chloro-1,2,3,4-tetrahydrobenzo(b)azepin-5-one .Molecular Structure Analysis
The molecular structure of 7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride can be represented by the InChI code: 1S/C10H12ClN.ClH/c11-10-2-1-8-3-5-12-6-4-9(8)7-10;/h1-2,7,12H,3-6H2;1H .Chemical Reactions Analysis
While specific chemical reactions involving 7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride are not mentioned in the search results, it’s worth noting that the halide atom is critical for blocking GIRK channels .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 129-130°C .Scientific Research Applications
Pharmaceutical Research
This compound is used in pharmaceutical research due to its potential as a selective 5-HT2c agonist . It’s being studied for the treatment of 5-HT2c associated disorders including obesity, obsessive/compulsive disorder, anxiety, and depression .
Treatment of Central Nervous System Disorders
The compound is being explored for its potential in the treatment of central nervous system disorders, such as obesity . This is due to its modulatory effects on the serotonin (5-HT) receptor .
Synthesis of Lorcaserin
7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride is used in the synthesis of Lorcaserin , a drug used for weight management in adults who are overweight or obese .
In Vitro Studies
The compound has been identified as one of the more potent and selective compounds in vitro . It has shown promising results in functional assays measuring phosphoinositol turnover .
In Vivo Studies
In animal studies, the compound has shown potency in an acute in vivo rat food intake model upon oral administration .
Chemical Research
Due to its unique structure and properties, this compound is used in chemical research . It’s often used as a starting material or intermediate in the synthesis of other complex molecules .
Mechanism of Action
Target of Action
A structurally similar compound, 7-chloro-6-(2,2,2-trifluoroethylamino)-2,3,4,5-tetrahydro-1h-benzo[d]azepine, is reported to act as a selective 5-ht2c agonist . The 5-HT2c receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor .
Mode of Action
If it shares a similar mechanism with the aforementioned structurally similar compound, it may act as an agonist at the 5-ht2c receptor . Agonists bind to receptors and activate them to produce a biological response.
Biochemical Pathways
Activation of the 5-ht2c receptor generally leads to a decrease in neuronal activity and neurotransmitter release .
Result of Action
Activation of the 5-ht2c receptor can lead to various physiological responses, including the regulation of mood, anxiety, feeding, and reproductive behavior .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
While specific future directions for this compound are not mentioned in the search results, it’s worth noting that SCH23390 and related compounds might provide the basis for designing novel GIRK channel-selective blockers . Some studies that have exclusively used SCH23390 to probe D1 receptor function or as a diagnostic of D1 receptor involvement may need to be reevaluated in light of these results .
properties
IUPAC Name |
7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-10-2-1-8-3-5-12-6-4-9(8)7-10;/h1-2,7,12H,3-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQSLKPVDFEBPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C=CC(=C2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride |
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